molecular formula C14H25N5O B2534433 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide CAS No. 921103-68-6

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

Cat. No. B2534433
CAS RN: 921103-68-6
M. Wt: 279.388
InChI Key: JSXFMYPGPXDOJJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Crystal Structure Analysis

A study focused on the synthesis of a compound structurally similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide. This study provided detailed crystallographic information, which could be relevant for understanding the physical properties and potential applications of such compounds in scientific research (Al-Hourani et al., 2016).

Molecular Docking and Bioassay Studies

In another related research, molecular docking studies were carried out to understand the interaction of a similar compound within the active site of an enzyme, suggesting potential applications in bioinformatics and pharmacological research (Al-Hourani et al., 2016).

Synthesis and Characterization

The synthesis and characterization of compounds closely related to this compound have been documented, indicating their relevance in synthetic chemistry and material science research (McLaughlin et al., 2016).

Metabolic Studies

Research on the metabolism of compounds structurally similar to this compound using liver microsomes provides insights into their biotransformation, relevant in pharmacokinetics and toxicology studies (Franz et al., 2017).

Anticonvulsant Activity

A study focused on the synthesis of compounds with structures similar to this compound, which were tested for anticonvulsant activities. This implies potential applications in neuroscience and pharmacology (Rajak et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery . Without specific studies on this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-14(2,3)9-13(20)15-10-12-16-17-18-19(12)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXFMYPGPXDOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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